THPN

Nuclear Receptor Pharmacology Binding Affinity Nur77 Agonists

Researchers studying Nur77 signaling frequently encounter confounding cross-reactivity with RARα and PPARγ, obscuring target-specific conclusions. THPN eliminates this ambiguity as a highly selective Nur77 LBD ligand. • Kd = 270 nM for Nur77 LBD; no detectable binding to RARα or PPARγ LBDs • Validated inducer of autophagic cell death specifically in melanoma cell lines • Synergistic tumor repression in melanoma xenografts when combined with Akt2 inhibitors • ≥98% purity (HPLC); DMSO-soluble (25 mg/mL); shipped under blue ice for stability

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 100079-26-3
Cat. No. B1682886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHPN
CAS100079-26-3
Synonyms1-(3,4,5-trihydroxyphenyl)nonan-1-one
THPN compound
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3
InChIKeyNVFRHTFJDGAFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





THPN: Chemical Identity and Procurement Specifications


1-(3,4,5-Trihydroxyphenyl)nonan-1-one (THPN, CAS 100079-26-3) is a synthetic derivative of the fungal metabolite cytosporone B, belonging to the class of polyphenolic alkylphenones . It is characterized by a 3,4,5-trihydroxy substitution pattern on a phenyl ring attached to a nine-carbon aliphatic chain (nonan-1-one) [1]. THPN is a small-molecule agonist of the orphan nuclear receptor Nur77 (TR3, NR4A1), with a reported dissociation constant (Kd) of 270 nM for the Nur77 ligand-binding domain (LBD) . It is commercially available at ≥98% purity (HPLC) and is soluble in DMSO (25 mg/mL) . Its precise structural identity is critical: it should not be confused with its regioisomer 1-(2,4,6-trihydroxyphenyl)nonan-1-one, which may appear in some databases but is a distinct chemical entity [1].

Why THPN Is Not Interchangeable with Other Nur77 Ligands


Substituting 1-(3,4,5-trihydroxyphenyl)nonan-1-one with another Nur77 ligand or a structurally related polyphenol will not reproduce its biological profile and may lead to experimental failure. The substitution pattern of the trihydroxyphenyl moiety is critical: the 3,4,5-trihydroxy arrangement of THPN confers specific binding to the Nur77 LBD with a Kd of 270 nM, while failing to bind to the related nuclear receptors retinoic acid receptor α (RARα) and peroxisome proliferator-activated receptor γ (PPARγ) [1]. This selectivity profile is not shared by other Nur77 agonists such as cytosporone B (Kd = 0.852 µM) or TMPA (Kd = 1.45 µM), which exhibit different affinities, divergent downstream signaling, and distinct cancer-type selectivity [2]. Moreover, THPN's unique ability to induce autophagic cell death specifically in melanoma cells—while sparing many other cancer types—is a functional signature that distinguishes it from broader-spectrum Nur77 modulators [3]. Generic substitution based solely on target class or structural similarity will not replicate THPN's quantitatively defined binding, selectivity, or disease-specific efficacy.

THPN: Comparative Evidence for Scientific Selection


Nur77 Binding Affinity Comparison

THPN binds to the ligand-binding domain (LBD) of Nur77 with a dissociation constant (Kd) of 270 nM . This affinity is approximately 3.2-fold higher than that of the natural product cytosporone B (Kd = 0.852 µM, i.e., 852 nM) and approximately 5.4-fold higher than that of the synthetic Nur77 modulator TMPA (Kd = 1.45 µM) [1]. The quantitative comparison demonstrates that THPN is a more potent Nur77 binder than these two commonly used reference compounds.

Nuclear Receptor Pharmacology Binding Affinity Nur77 Agonists

Selective Nur77 Binding over RARα and PPARγ

THPN specifically binds the LBD of Nur77 (TR3) but does not bind the LBDs of the closely related nuclear receptors retinoic acid receptor α (RARα) or peroxisome proliferator-activated receptor γ (PPARγ) [1]. In contrast, the selectivity profiles of cytosporone B and TMPA are less well-characterized in the published literature, with no explicit statement of non-binding to RARα or PPARγ [2].

Nuclear Receptor Selectivity Off-Target Profiling Nur77 Specificity

Melanoma-Selective Autophagic Efficacy

THPN induces autophagic cell death that is highly effective in melanoma therapy, but it is largely ineffective in many other cancer types [1]. This melanoma-selective efficacy is a functional property that distinguishes THPN from other Nur77 agonists such as cytosporone B, which shows activity in gastric cancer cells but not explicitly the same melanoma-specific autophagic profile . TMPA is primarily characterized as an AMPK activator and is not reported to induce melanoma-specific autophagic cell death [2].

Melanoma Autophagic Cell Death Cancer Selectivity

In Vivo Efficacy with Akt2 Inhibition

Co-application of THPN with Akt2 inhibitors significantly represses tumor growth in a xenograft mouse model of melanoma . This combination effect is mechanistically linked to THPN's ability to overcome Akt2-mediated resistance, which limits the efficacy of other Nur77 agonists in non-melanoma cancers [1]. In contrast, cytosporone B is reported to suppress xenograft tumor growth in gastric cancer models, but its combination with Akt2 inhibitors is not a defined feature . TMPA's in vivo efficacy is primarily associated with metabolic endpoints rather than autophagic tumor suppression [2].

In Vivo Pharmacology Combination Therapy Xenograft Models

High DMSO Solubility for Stock Preparation

THPN is soluble in DMSO at a concentration of 25 mg/mL, forming a clear solution . This solubility corresponds to approximately 94 mM, allowing preparation of highly concentrated stock solutions for in vitro assays. In contrast, cytosporone B solubility data are not as prominently reported in vendor datasheets, and TMPA solubility information is less standardized across suppliers [1].

Compound Handling Solubility In Vitro Assays

THPN: Validated Research Applications


Nur77 Target Engagement in Receptor Panels

Researchers performing nuclear receptor binding panels should select THPN as a selective Nur77 LBD ligand. Its defined Kd of 270 nM and its failure to bind RARα or PPARγ LBDs make it an ideal probe for discriminating Nur77-dependent signaling from cross-talk with related nuclear receptors [1].

Melanoma Autophagic Cell Death Studies

THPN is the compound of choice for investigating autophagic cell death mechanisms in melanoma. Its unique, literature-validated efficacy in melanoma cells—coupled with its demonstrated ineffectiveness in many other cancer types—provides a disease-relevant phenotypic anchor that is not shared by other Nur77 agonists [2].

In Vivo Combination Therapy with Akt2 Inhibitors

Investigators designing in vivo efficacy studies in melanoma xenograft models should procure THPN for combination regimens with Akt2 inhibitors. This specific combination has been shown to significantly repress tumor growth, a finding that extends the compound's utility beyond monotherapy applications and is not a reported feature of cytosporone B or TMPA .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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